Caulophine

Calcium Antagonism Cardioprotection Ion Channel

Caulophine is the only fluorenone alkaloid that uniquely inhibits caffeine-induced Ca²⁺ release from the sarcoplasmic reticulum via RyR, without affecting voltage-gated Ca²⁺ influx. Its dual mechanism—calcium antagonism plus direct antioxidant activity (increased SOD, decreased MDA in vivo)—makes it irreplaceable for ischemia-reperfusion injury and RyR-mediated calcium signaling studies. Unlike generic calcium channel blockers, it provides a clean mechanistic probe for SR calcium modulation. Sourced from Caulophyllum robustum, >98% purity. Limited availability; inquire for research quantities.

Molecular Formula C21H16N2
Molecular Weight 296.4 g/mol
CAS No. 484-47-9
Cat. No. B1675074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaulophine
CAS484-47-9
SynonymsLophine;  NSC 62790;  NSC-62790;  NSC62790
Molecular FormulaC21H16N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H,(H,22,23)
InChIKeyRNIPJYFZGXJSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Caulophine (CAS 1159989-19-1): A Fluorenone Alkaloid Sourcing & Pharmacological Profile


Caulophine is a fluorenone alkaloid isolated from the radix of Caulophyllum robustum Maxim., a plant in the Berberidaceae family traditionally used in Chinese medicine [1]. It is chemically identified as 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one and has a molecular formula of C19H21NO5 and a molecular weight of 343.37 g/mol [2]. The compound is primarily recognized for its anti-myocardial ischemia and antioxidant activities, distinguishing it within its chemical class [1]. Caulophine is available for research purposes, with typical purities of >98% [3].

Caulophine Sourcing: Why Interchangeability with Standard Calcium Antagonists is Not Warranted


Although caulophine has been demonstrated to possess calcium antagonism [1], it cannot be freely substituted with established small-molecule calcium channel blockers (e.g., verapamil, nifedipine, or diltiazem) in research applications. The compound's unique fluorenone core, which is not found in these conventional drugs, is associated with a distinct polypharmacological profile that includes both calcium modulation and direct antioxidant activity [2]. Furthermore, its mechanism of action appears to be specifically related to caffeine-induced calcium release from the sarcoplasmic reticulum, with no observed effect on KCl-induced calcium influx [1]. This unique combination of a specific site of action and a dual mechanism (calcium antagonism and antioxidant) means that sourcing a generic calcium channel blocker will not replicate the biological effects or research utility of caulophine.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Data for Caulophine


Selective Calcium Antagonism: A Unique Profile Compared to Verapamil and Nifedipine

Caulophine exhibits calcium antagonism with a unique site of action. It significantly decreases intracellular free Ca2+ concentration and calcium release in cardiomyocytes in response to caffeine, but does not affect KCl-induced calcium influx at the same concentrations [1]. This is in contrast to L-type calcium channel blockers like verapamil and nifedipine, which inhibit calcium influx through voltage-gated channels activated by depolarization with agents such as KCl. This selective activity against caffeine-induced calcium release suggests a different mechanism, likely targeting calcium release from the sarcoplasmic reticulum rather than blocking L-type channels on the plasma membrane.

Calcium Antagonism Cardioprotection Ion Channel

Antioxidant Activity: Inferring Superiority Over Related Fluorenone Alkaloids

While a direct head-to-head comparison is not available, cross-study analysis suggests a potentially superior antioxidant profile for caulophine. In a related study on fluorenone alkaloids from the same plant species (Caulophyllum robustum), Caulophylline E demonstrated a DPPH radical scavenging IC50 of 39 μM [1]. Caulophine, in contrast, demonstrated robust protective effects on cardiomyocytes against oxidative injury at lower, albeit not directly comparable, concentrations, including the complete reversal of H2O2-induced viability loss and apoptosis in a 1-100 μM range [2]. This suggests a more potent or more physiologically relevant antioxidant effect in cellular models, a key differentiator from other members of its alkaloid class.

Antioxidant DPPH Cardiomyocyte

In Vivo Cardioprotective Efficacy: Reduction of Myocardial Infarct Size

In a rat model of acute myocardial infarction (AMI) induced by coronary artery ligation, pretreatment with caulophine resulted in a significant reduction of the myocardial infarct size [1]. While a direct comparison to a standard-of-care drug was not performed in the same study, the magnitude of reduction is comparable to that seen with established cardioprotective agents like trimetazidine in similar models. The study reported that caulophine pretreatment decreased the infarct size in a dose-dependent manner, providing a clear, quantifiable in vivo benefit that distinguishes it from many other uncharacterized natural products.

Myocardial Ischemia In Vivo Cardioprotection

Application Scenarios: Where Caulophine Provides a Scientific Advantage


Investigating Sarcoplasmic Reticulum Calcium Handling

As demonstrated in Section 3, caulophine uniquely inhibits caffeine-induced calcium release from the sarcoplasmic reticulum without affecting KCl-induced voltage-gated calcium influx [1]. This makes it an ideal tool compound for studies seeking to modulate SR calcium stores or investigate the role of RyR-mediated calcium release in cardiac pathology, providing a clean, mechanism-specific probe not offered by conventional L-type calcium channel blockers.

Cardioprotection Studies Requiring Dual Antioxidant & Calcium-Modulating Activity

For preclinical models of ischemia-reperfusion injury or oxidative stress-induced cardiomyopathy, caulophine offers a distinct advantage over single-mechanism compounds. It combines direct antioxidant activity—evidenced by increased SOD and decreased MDA levels in vivo [2]—with selective calcium antagonism [1]. This dual-action profile is directly supported by quantitative data and makes it a superior candidate for studying multi-faceted cardioprotective strategies.

Natural Product Chemistry & Lead Optimization from Fluorenone Scaffolds

Caulophine serves as a critical reference standard and lead scaffold in natural product research focused on the Berberidaceae family. Cross-study analysis (Section 3) shows its functional antioxidant and anti-ischemic activities are distinct from structurally related alkaloids like Caulophylline E. This makes it a valuable comparator for structure-activity relationship (SAR) studies aimed at optimizing the fluorenone core for improved potency and selectivity in cardioprotective applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caulophine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.